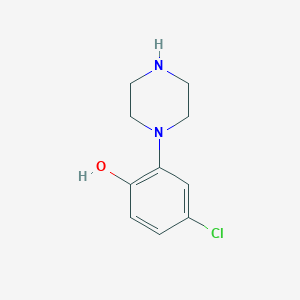
2-(2-methoxyphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-(2-methoxyphenyl)propanenitrile involves the nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. The procedure typically includes the following steps:
- A three-necked, round-bottomed flask is equipped with a reflux condenser and a Teflon-coated magnetic stir bar, placed under a nitrogen atmosphere.
- The flask is charged with 2-fluoroanisole, tetrahydrofuran, and potassium hexamethyldisilylamide.
- Isobutyronitrile is added via syringe, and the reaction mixture is heated to 60°C for 23 hours.
- After cooling, the solution is transferred to a separatory funnel containing methyl tert-butyl ether and hydrochloric acid.
- The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 2-(2-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-(2-methoxyphenyl)propanamine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)propanenitrile: Similar structure but with the methoxy group at the para position.
2-(2-Ethoxyphenyl)propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.
2-(2-Methoxyphenyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.
Uniqueness: 2-(2-Methoxyphenyl)propanenitrile is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
62115-71-3 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



